molecular formula C17H19NO5 B4062337 9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione

9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione

Cat. No.: B4062337
M. Wt: 317.34 g/mol
InChI Key: QIFOVKFCBXVTHA-UHFFFAOYSA-N
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Description

9,9-Dimethyl-8-(3-nitrophenyl)-7-oxaspiro[45]decane-6,10-dione is a spirocyclic compound characterized by its unique structural features, including a spiro linkage and a nitrophenyl group

Properties

IUPAC Name

9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-16(2)13(11-6-5-7-12(10-11)18(21)22)23-15(20)17(14(16)19)8-3-4-9-17/h5-7,10,13H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFOVKFCBXVTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)C2(C1=O)CCCC2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization from a suitable solvent mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate, often in an aqueous or organic solvent.

Major Products Formed

    Reduction: 9,9-Dimethyl-8-(3-aminophenyl)-7-oxaspiro[4.5]decane-6,10-dione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the spirocyclic ring.

Scientific Research Applications

9,9-Dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can play a crucial role in binding interactions, while the spirocyclic structure may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor in the synthesis of the target compound.

    8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione: Another spirocyclic compound with different substituents.

    1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: A spirocyclic compound with a diaza ring system.

Uniqueness

9,9-Dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione is unique due to the presence of both a spirocyclic structure and a nitrophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione
Reactant of Route 2
Reactant of Route 2
9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione

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